

# Application Notes and Protocols: Utilizing RNA Splicing Modulator 2 in Organoid Models

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## Compound of Interest

Compound Name: RNA splicing modulator 2

Cat. No.: B12398235

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## Introduction

Organoid technology has emerged as a powerful tool in disease modeling and drug discovery, providing a three-dimensional in vitro system that recapitulates the complex architecture and function of human organs. When combined with targeted therapeutic strategies such as RNA splicing modulation, organoids offer an unparalleled platform to investigate disease mechanisms and evaluate novel drug candidates in a patient-specific manner. This document provides detailed application notes and protocols for the use of **RNA Splicing Modulator 2** (a representative small molecule splicing modifier) in organoid models of Spinal Muscular Atrophy (SMA) and Cystic Fibrosis (CF).

SMA is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to a loss-of-function mutation in the SMN1 gene. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but its pre-mRNA is predominantly spliced to an unstable, truncated form. RNA splicing modulators, such as Risdiplam and Branaplam (LMI070), are designed to correct the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.

Cystic Fibrosis is another genetic disorder where splicing defects can lead to disease. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Certain mutations introduce premature termination codons or affect splicing, leading to non-

functional or absent CFTR protein. RNA splicing modulators are being explored to correct these splicing defects and restore CFTR function.

These protocols and notes are intended to guide researchers in the application of RNA splicing modulators to relevant organoid models to assess their therapeutic potential.

## Data Presentation: Efficacy of RNA Splicing Modulators in Organoid Models

The following tables summarize the quantitative data on the effects of RNA splicing modulators in spinal cord and intestinal organoid models.

Table 1: Efficacy of Risdiplam-like Compound in Spinal Muscular Atrophy (SMA) Spinal Cord Organoids

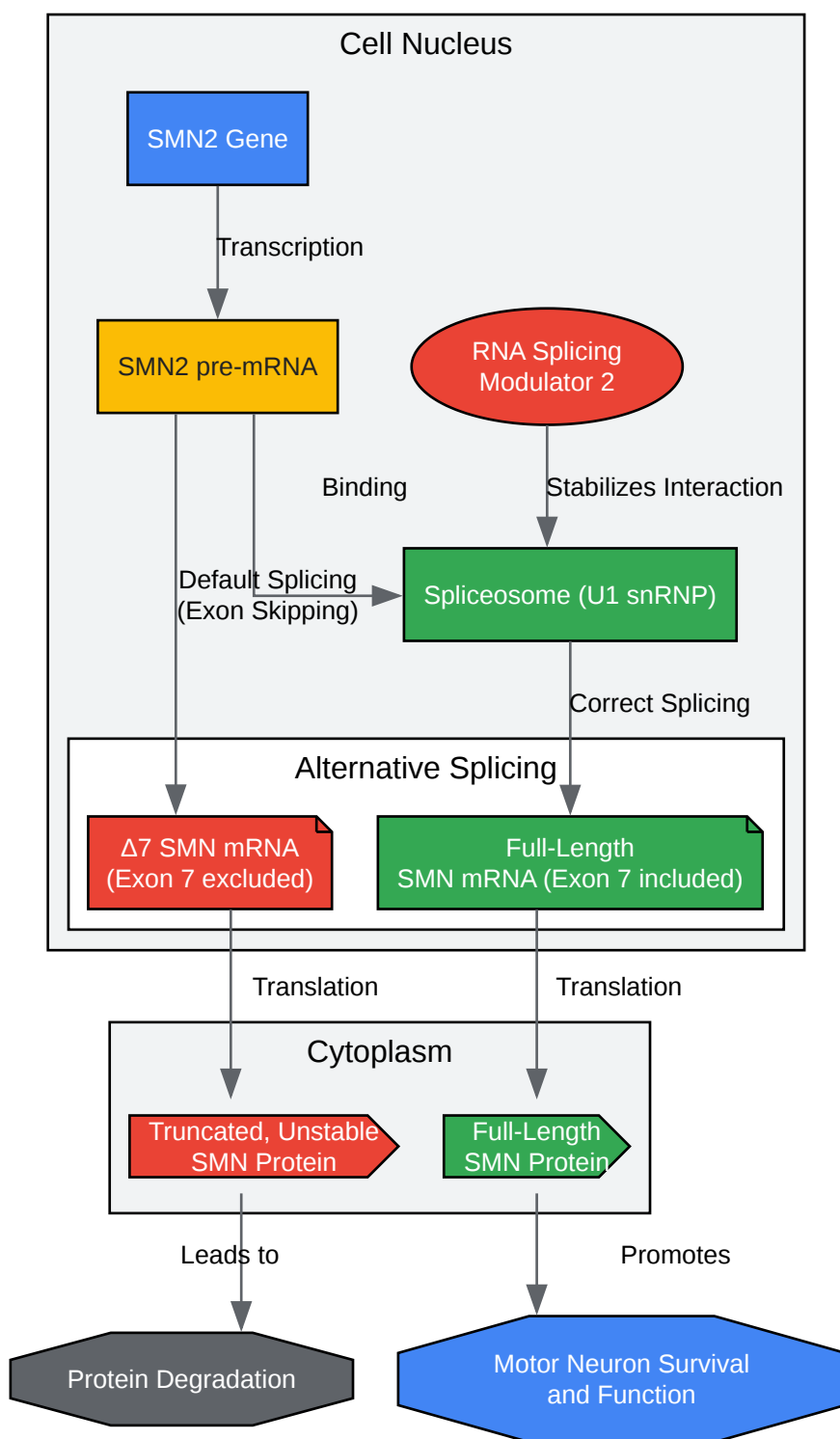
Parameter	Control Organoids	SMA Organoids (Untreated)	SMA Organoids + Risdiplam-like Compound	Citation
SMN2 Splicing				
Full-length SMN2 / $\Delta 7$ SMN2 Ratio	N/A	Low	Restored balance	[1]
Gene Expression				
Disease-affected Genes	Baseline	Altered	At least 15% of genes modified	[1]
Pathological Indicators				
Cellular & Molecular Alterations	Normal	Marked alterations	Reversed	[1]
Motor Neuron Degeneration	Minimal	Overt degeneration	Prevented	[2][3]

Table 2: Functional Restoration of CFTR in Cystic Fibrosis (CF) Intestinal Organoids

Parameter	Wild-Type Organoids	CF Organoids (Untreated)	CF Organoids + Splicing Modulator (e.g., CaNDY)	Citation
Forskolin-Induced Swelling (FIS)	Significant Swelling	Diminished or absent swelling	Rescued swelling	[4]
CFTR Protein				
CFTR Expression	Normal	Incorrectly translated	Rescued expression	[4]
CFTR Trafficking	Normal	Defective	Rescued trafficking	[4]
CFTR Channel Activity	Normal	Defective	Rescued activity	[4]

## Signaling Pathways and Experimental Workflows

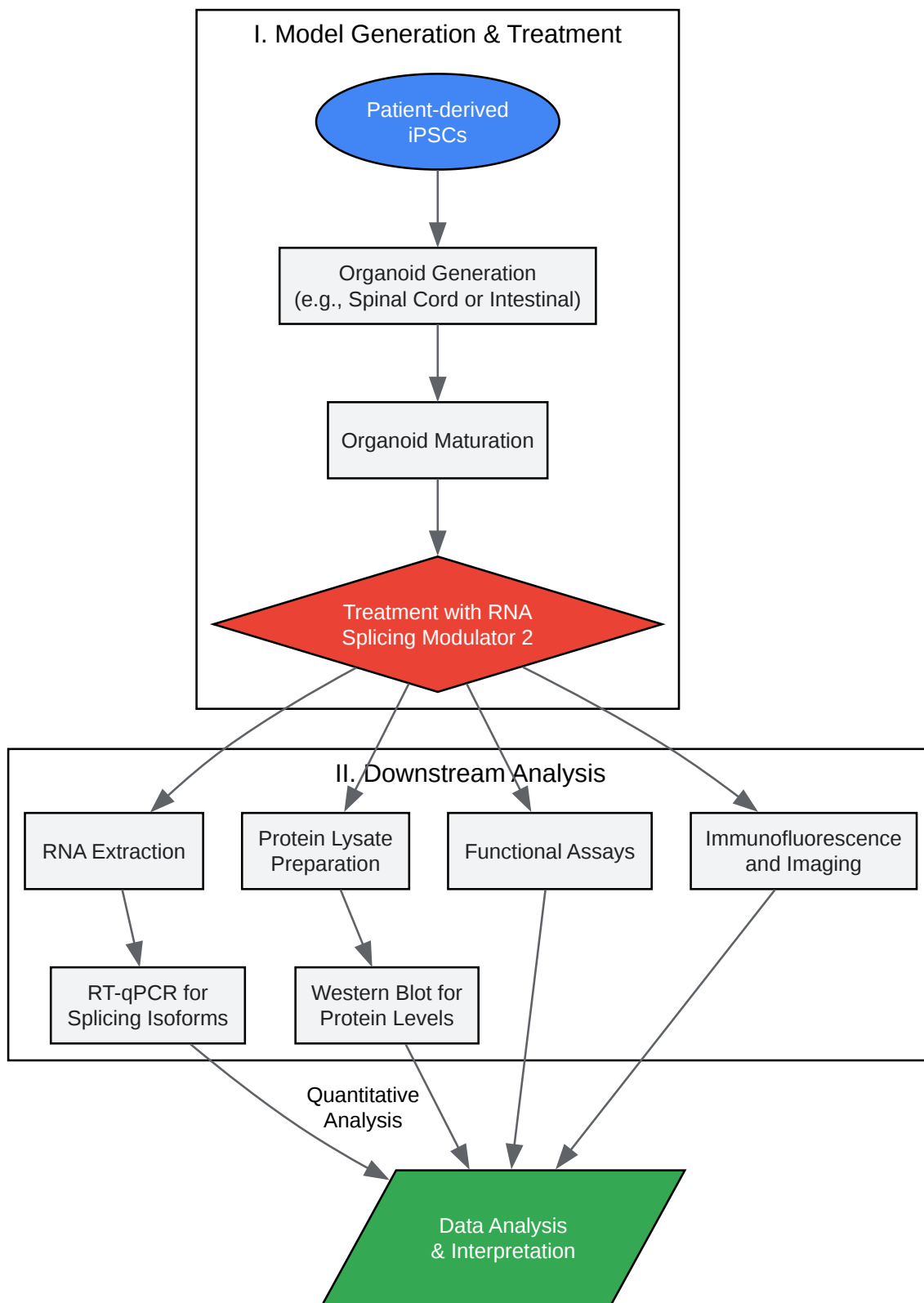
### Signaling Pathway: SMN2 Pre-mRNA Splicing Modulation



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Caption: Mechanism of SMN2 pre-mRNA splicing modulation.

## Experimental Workflow: Testing RNA Splicing Modulators in Organoid Models



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Caption: General workflow for testing splicing modulators.

## Experimental Protocols

### Protocol 1: Generation and Maintenance of Human Spinal Cord Organoids from iPSCs

This protocol is adapted from published methods for generating spinal cord organoids.

Materials:

- Human induced pluripotent stem cells (iPSCs)
- AggreWell™800 plates
- STEMdiff™ Spinal Cord Organoid Differentiation Kit
- DMEM/F12 with GlutaMAX
- Neurobasal Medium
- B-27 Supplement
- N-2 Supplement
- Recombinant human BDNF, GDNF, and NT-3
- CHIR99021
- SB431542
- Retinoic Acid
- Sonic Hedgehog (SHH) agonist (e.g., SAG)

Procedure:

- iPSC Culture: Maintain human iPSCs on a suitable matrix in mTeSR1 or a similar maintenance medium.
- Organoid Formation (Day 0-6):
  - Dissociate iPSCs to a single-cell suspension.
  - Seed cells into AggreWell™800 plates in STEMdiff™ Spinal Cord Organoid Differentiation Medium containing CHIR99021 and SB431542 to form embryoid bodies (EBs).
  - Culture for 6 days, performing daily half-media changes.
- Neural Induction and Patterning (Day 7-20):
  - Transfer the EBs to low-attachment plates.
  - Culture in a neural induction medium supplemented with Retinoic Acid and a SHH agonist to pattern the organoids towards a spinal cord fate.
- Maturation (Day 21 onwards):
  - Switch to a maturation medium (e.g., Neurobasal medium with B-27, N-2, BDNF, GDNF, and NT-3).
  - Continue suspension culture for several weeks to months for further maturation and development of neuronal subtypes, including motor neurons.

## Protocol 2: Treatment of Spinal Cord Organoids with RNA Splicing Modulator 2

Materials:

- Mature spinal cord organoids
- **RNA Splicing Modulator 2** (e.g., Risdiplam-like compound) dissolved in a suitable solvent (e.g., DMSO)
- Organoid maturation medium

#### Procedure:

- **Preparation of Dosing Medium:** Prepare fresh maturation medium containing the desired concentration of the RNA splicing modulator. A dose-response curve is recommended to determine the optimal concentration. For a Risdiplam-like compound, concentrations in the nanomolar to low micromolar range can be tested.
- **Treatment:**
  - Transfer individual or small groups of organoids to a new low-attachment plate.
  - Replace the existing medium with the dosing medium.
  - A suggested treatment duration is bi-daily media changes for up to 80 days to mimic early developmental stages.[\[1\]](#) Shorter treatment durations (e.g., 7-14 days) can also be used for initial screening.
  - Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells).
- **Monitoring:** Regularly monitor the organoids for morphological changes, signs of toxicity, and overall health.

## Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a functional readout of CFTR channel activity.

#### Materials:

- Human intestinal organoids cultured in Matrigel®
- Krebs-Ringer bicarbonate buffer (KBR)
- Forskolin (10 mM stock in DMSO)
- CFTR inhibitors (e.g., CFTRinh-172) as a negative control



- Brightfield microscope with live-cell imaging capabilities

#### Procedure:

- Organoid Plating: Plate intestinal organoids in Matrigel® in a 96-well plate and culture until they form a lumen.
- Assay Preparation:
  - Remove the culture medium and wash the wells with pre-warmed KBR buffer.
  - Add fresh KBR buffer to the wells and allow them to equilibrate at 37°C for 30 minutes.
  - For inhibitor controls, add the CFTR inhibitor at this stage and incubate for 3 hours.
- Forskolin Treatment and Imaging:
  - Capture a baseline image (t=0) of the organoids.
  - Add forskolin to a final concentration of 10 µM.
  - Immediately begin time-lapse imaging, capturing images every 10-15 minutes for 80-120 minutes.
- Data Analysis:
  - Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.
  - Normalize the area at each time point to the area at t=0.
  - Plot the normalized area versus time to generate swelling curves. The area under the curve (AUC) can be calculated as a quantitative measure of CFTR function.

## Protocol 4: Analysis of SMN2 Splicing by RT-qPCR

#### Materials:

- Treated and untreated organoids

- RNA extraction kit (e.g., RNeasy Mini Kit)
- Reverse transcription kit
- qPCR master mix
- Primers specific for full-length SMN2 and  $\Delta 7$  SMN2

#### Procedure:

- RNA Extraction:
  - Harvest organoids and extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Perform qPCR using primers that specifically amplify the full-length and  $\Delta 7$  isoforms of SMN2.
  - Use a housekeeping gene (e.g., GAPDH) for normalization.
  - Calculate the relative expression of each isoform using the  $\Delta\Delta C_t$  method. The ratio of full-length to  $\Delta 7$  SMN2 can then be determined.

## Protocol 5: Immunofluorescence Staining of Motor Neurons in Spinal Cord Organoids

#### Materials:

- Fixed organoids (4% paraformaldehyde)
- Blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)

- Primary antibodies (e.g., anti-SMI-32 or anti-ChAT for motor neurons)
- Fluorophore-conjugated secondary antibodies
- DAPI for nuclear counterstaining
- Confocal microscope

#### Procedure:

- Fixation and Permeabilization:
  - Fix organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
  - Wash with PBS.
  - Permeabilize with a buffer containing Triton X-100.
- Blocking and Staining:
  - Block non-specific antibody binding with blocking buffer for at least 1 hour.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash with PBS.
  - Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
  - Counterstain with DAPI.
- Imaging:
  - Mount the organoids and image using a confocal microscope to visualize the presence and morphology of motor neurons.

## Conclusion

The use of **RNA splicing modulator 2** in patient-derived organoid models provides a robust and clinically relevant platform for preclinical drug evaluation. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the efficacy of these compounds in correcting splicing defects and restoring cellular function in models of SMA and CF. The quantitative nature of the assays described allows for a thorough assessment of therapeutic potential, paving the way for the development of novel treatments for these debilitating genetic disorders.

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## References

- 1. stemcell.com [stemcell.com]
- 2. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 3. youtube.com [youtube.com]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
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